

Aldoxorubicin Hydrochloride (CAS Number: 480998-12-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Aldoxorubicin hydrochloride

Cat. No.: B1666840

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin hydrochloride, a derivative of the well-established chemotherapeutic agent doxorubicin, is a tumor-targeted prodrug designed to enhance the therapeutic index of its parent compound. This technical guide provides an in-depth overview of **Aldoxorubicin hydrochloride** (CAS No. 480998-12-7), consolidating key technical data, experimental methodologies, and mechanistic insights. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development and oncology.

Introduction

Aldoxorubicin hydrochloride is a rationally designed prodrug that leverages the unique pathophysiology of solid tumors to achieve targeted delivery of doxorubicin.^{[1][2]} It consists of doxorubicin covalently linked to a 6-maleimidocaproyl hydrazone linker (EMCH).^{[3][4]} This linker facilitates rapid and specific binding to the cysteine-34 residue of circulating serum albumin following intravenous administration.^{[1][5]} The resulting Aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.^[6] Within the acidic microenvironment of the tumor or the lysosomes of cancer cells, the acid-sensitive hydrazone linker is cleaved, releasing active doxorubicin to exert its cytotoxic effects.^{[1][5][6]} This targeted delivery strategy aims to increase the concentration of doxorubicin at the tumor site while minimizing systemic

exposure and associated toxicities, particularly cardiotoxicity, which is a significant dose-limiting side effect of conventional doxorubicin therapy.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **Aldoxorubicin hydrochloride** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	480998-12-7	[7]
Molecular Formula	$C_{37}H_{42}N_4O_{13} \cdot HCl$	[7]
Molecular Weight	787.2 g/mol	[7][8]
Appearance	Solid	[7]
Purity	≥95%	[7]
Solubility	Soluble in DMSO and Ethanol.	[7][9]
Storage	-20°C	[7]
Stability	≥ 4 years at -20°C	[7]

Mechanism of Action

The mechanism of action of **Aldoxorubicin hydrochloride** is a multi-step process that culminates in the targeted release of doxorubicin within the tumor microenvironment.

Albumin Binding and Tumor Targeting

Following intravenous administration, the maleimide moiety of Aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on serum albumin.[1][4][5] This albumin-drug conjugate has a prolonged circulation half-life and accumulates in solid tumors through the EPR effect, a phenomenon characterized by leaky tumor vasculature and impaired lymphatic drainage.[6]

pH-Dependent Drug Release

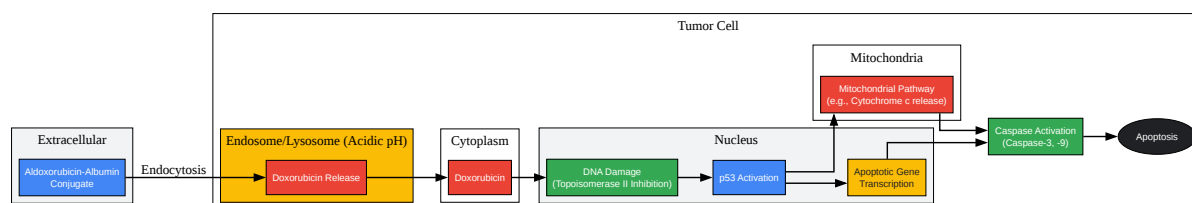
The hydrazone linker connecting doxorubicin to the albumin-binding moiety is designed to be stable at physiological pH (around 7.4) but labile under acidic conditions.[1][5] The tumor microenvironment is often more acidic (pH 6.5-7.2) than normal tissues. Furthermore, upon internalization of the Aldoxorubicin-albumin conjugate by tumor cells via endocytosis, it is trafficked to lysosomes where the pH is even lower (pH 4.5-5.0).[1] This acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of free doxorubicin.

Intracellular Cytotoxicity of Doxorubicin

Once released, doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and the induction of apoptosis.[1][10] Doxorubicin-induced apoptosis involves the activation of various signaling pathways, including the p53 tumor suppressor pathway.[5][9]

Signaling Pathways

The ultimate cytotoxic effect of Aldoxorubicin is mediated by the released doxorubicin, which triggers a cascade of intracellular events leading to programmed cell death (apoptosis). A simplified representation of the doxorubicin-induced apoptosis signaling pathway is depicted below.



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Caption: Doxorubicin-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the preclinical evaluation of **Aldoxorubicin hydrochloride**.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

- Cell Lines: MDA-MB-231 (human breast adenocarcinoma), A2780 (human ovarian carcinoma), and other relevant cancer cell lines.
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of **Aldoxorubicin hydrochloride** in a complete culture medium.
 - Remove the existing medium from the wells and add 100 μ L of the drug dilutions. Include vehicle-treated wells as a control.
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

- Cell Lines: As per the MTT assay.
- Procedure:
 - Seed cells in a 96-well plate as described for the MTT assay.
 - Treat the cells with serial dilutions of **Aldoxorubicin hydrochloride** for the desired time period (e.g., 24-48 hours). Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
 - After incubation, centrifuge the plate at 250 x g for 5 minutes.
 - Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
 - Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
 - Incubate the plate for 30 minutes at room temperature, protected from light.
 - Add 50 µL of stop solution to each well.
 - Measure the absorbance at 490 nm.
 - Calculate the percentage of cytotoxicity using the formula: $(\% \text{ Cytotoxicity} = (\text{Experimental LDH release} - \text{Spontaneous LDH release}) / (\text{Maximum LDH release} - \text{Spontaneous LDH release})) * 100$.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of **Aldoxorubicin hydrochloride** in a physiological setting.

- Animal Model: Female athymic nude mice (6-8 weeks old).
- Cell Line: MDA-MB-231 human breast cancer cells.
- Procedure:

- Subcutaneously inject 5×10^6 MDA-MB-231 cells in 100 μ L of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
- Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
- Prepare **Aldoxorubicin hydrochloride** for intravenous (tail vein) injection at the desired doses (e.g., equimolar doses to doxorubicin). The vehicle control group should receive injections of the vehicle solution.
- Administer the treatment according to a predefined schedule (e.g., once weekly for 3 weeks).
- Measure tumor volume with calipers twice weekly and calculate using the formula: Volume = (length x width²) / 2.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Albumin Binding Assay

Gel filtration chromatography can be used to assess the binding of Aldoxorubicin to serum albumin.

- Materials: Gel filtration column (e.g., Sephadex G-25), human serum albumin (HSA), **Aldoxorubicin hydrochloride**, phosphate-buffered saline (PBS, pH 7.4).
- Procedure:
 - Equilibrate the gel filtration column with PBS.
 - Prepare a solution of HSA in PBS.
 - Incubate **Aldoxorubicin hydrochloride** with the HSA solution for a specified time (e.g., 30 minutes) at 37°C.

- Apply the incubation mixture to the top of the equilibrated column.
- Elute the column with PBS and collect fractions.
- Measure the absorbance of the collected fractions at 280 nm (for protein) and at the wavelength of maximum absorbance for Aldoxorubicin (around 480 nm).
- The fractions containing both high protein and high drug absorbance indicate the presence of the Aldoxorubicin-albumin conjugate. Unbound drug will elute in later fractions.
- Quantify the amount of bound and free drug to determine the binding efficiency.

Pharmacokinetic Data

Pharmacokinetic studies in patients with solid tumors have provided valuable insights into the clinical behavior of Aldoxorubicin. A summary of key pharmacokinetic parameters is presented in Table 2.

Parameter	Aldoxorubicin Dose	Value	Reference(s)
t _{1/2} (half-life)	230 mg/m ²	20.1 ± 3.3 h	[7]
	350 mg/m ²	21.1 ± 3.4 h	[7]
Vd (Volume of Distribution)	230 mg/m ²	3.96 L/m ²	[7]
	350 mg/m ²	4.08 L/m ²	[7]
CL (Clearance)	230 mg/m ²	0.136 L/h/m ²	[7]
	350 mg/m ²	0.152 L/h/m ²	[7]
Tmax (Time to Peak Concentration)	230 mg/m ²	0.75 h	[7]
	350 mg/m ²	1.00 h	[7]

The long half-life and low volume of distribution suggest that Aldoxorubicin remains largely within the circulatory system, bound to albumin, which is consistent with its proposed

mechanism of action.[7]

Clinical Development and Efficacy

Aldoxorubicin has been evaluated in several clinical trials for various solid tumors, with a particular focus on soft tissue sarcomas.[1][2] Phase I and II studies demonstrated a manageable safety profile and promising anti-tumor activity.[10][11] A Phase III trial in patients with relapsed or refractory soft tissue sarcoma did not meet its primary endpoint of progression-free survival compared to the investigator's choice of therapy.[4] However, subgroup analyses and other clinical data suggest potential benefits in certain patient populations, warranting further investigation.[1]

Conclusion

Aldoxorubicin hydrochloride represents a sophisticated approach to enhancing the therapeutic window of doxorubicin through targeted delivery. Its unique mechanism of action, leveraging the physiological characteristics of tumors, has been extensively studied preclinically and clinically. This technical guide has summarized the core technical data, provided detailed experimental protocols for its evaluation, and outlined its mechanism of action and clinical development history. This information serves as a foundational resource for researchers and drug development professionals working to advance cancer therapeutics.

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